molecular formula C10H8BrNO B1446715 6-bromo-1-methyl-1H-indole-3-carbaldehyde CAS No. 25055-65-6

6-bromo-1-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1446715
CAS No.: 25055-65-6
M. Wt: 238.08 g/mol
InChI Key: KJMVCBMQKYKOFN-UHFFFAOYSA-N
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Description

6-bromo-1-methyl-1H-indole-3-carbaldehyde is a synthetic compound belonging to the class of indole derivatives. This compound has garnered significant interest in scientific research due to its unique properties, such as its ability to interact with biological systems. It shares structural similarities with naturally occurring bromoindoles, particularly those isolated from marine sponges like Pseudosuberites hyalinus.

Biochemical Analysis

Biochemical Properties

N-methyl-6-bromoindole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, particularly CYP2A6, which is involved in the metabolism of nicotine and other xenobiotics . The compound acts as an inhibitor of CYP2A6, thereby affecting the metabolic pathways of substances processed by this enzyme. Additionally, N-methyl-6-bromoindole-3-carbaldehyde has been shown to interact with proteins involved in cell signaling pathways, modulating their activity and influencing downstream effects .

Cellular Effects

N-methyl-6-bromoindole-3-carbaldehyde exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in oxidative stress response, leading to changes in cellular redox status . Furthermore, N-methyl-6-bromoindole-3-carbaldehyde affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of N-methyl-6-bromoindole-3-carbaldehyde involves several key processes. The compound binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their activity. For example, its interaction with cytochrome P450 enzymes results in the inhibition of their catalytic activity, thereby affecting the metabolism of various substrates. Additionally, N-methyl-6-bromoindole-3-carbaldehyde can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-methyl-6-bromoindole-3-carbaldehyde have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to N-methyl-6-bromoindole-3-carbaldehyde has been shown to result in sustained inhibition of metabolic enzymes and persistent changes in gene expression, indicating its potential for long-term biochemical modulation.

Dosage Effects in Animal Models

The effects of N-methyl-6-bromoindole-3-carbaldehyde vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and primarily exerts its biochemical effects through enzyme inhibition and gene modulation . At higher doses, N-methyl-6-bromoindole-3-carbaldehyde can induce toxic effects, including oxidative stress, cellular damage, and disruption of normal cellular functions . These findings highlight the importance of dosage optimization in experimental settings to balance efficacy and safety.

Metabolic Pathways

N-methyl-6-bromoindole-3-carbaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways is its interaction with cytochrome P450 enzymes, particularly CYP2A6, which plays a key role in the metabolism of nicotine and other xenobiotics . The compound’s inhibition of CYP2A6 affects the metabolic flux of these substrates, leading to altered metabolite levels and potential changes in physiological responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-methyl-1H-indole-3-carbaldehyde typically involves the bromination of N-methylindole-3-carbaldehyde. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-bromo-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: N-methyl-6-bromoindole-3-carboxylic acid.

    Reduction: N-methyl-6-bromoindole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

6-bromo-1-methyl-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential interactions with biological systems, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    6-bromoindole-3-carboxaldehyde: Shares the bromine and aldehyde functional groups but lacks the N-methyl substitution.

    Indole-3-carbaldehyde: Lacks both the bromine and N-methyl substitutions.

    N-methylindole-3-carbaldehyde: Lacks the bromine substitution.

Uniqueness

6-bromo-1-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both the N-methyl and bromine substitutions, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

6-Bromo-1-methyl-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structure and biological properties. This article delves into its biochemical interactions, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈BrN₁O, with a molecular weight of approximately 224.05 g/mol. The compound features a bromine atom at the 6-position of the indole ring and an aldehyde group at the 3-position, contributing to its reactivity and biological activity .

Enzyme Interactions

One of the notable biochemical activities of this compound is its interaction with cytochrome P450 enzymes, particularly CYP2A6. This enzyme plays a crucial role in the metabolism of various xenobiotics, including nicotine. Preliminary studies suggest that this compound can inhibit CYP2A6 activity, which may influence nicotine metabolism and related pathways .

Gene Expression Modulation

This compound has been shown to modulate gene expression linked to oxidative stress response pathways. It can alter the expression of genes that regulate cellular redox status, potentially impacting cellular health and disease processes .

Cytotoxicity and Antimicrobial Activity

In laboratory studies, this compound exhibits varying degrees of cytotoxicity depending on concentration. At lower doses, it demonstrates minimal toxicity while exerting significant biochemical effects through enzyme inhibition and modulation of gene expression . Furthermore, it has shown promising antimicrobial activity against various pathogens, indicating its potential as an antimicrobial agent .

Effects on Cell Signaling Pathways

The compound influences several cell signaling pathways, which can lead to changes in cell proliferation and apoptosis. This modulation is critical for understanding its potential use in cancer therapy, as it may affect tumor growth dynamics .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. For instance, analogs derived from this compound were evaluated for their antitumor activity, with variations in substituents affecting potency .

CompoundCell LineIC50 (µM)Notes
6-Bromo-1-methylH46015Significant growth inhibition observed
T29Kt120Comparable efficacy noted

Animal Model Studies

Animal studies have indicated that different dosages of the compound lead to varying effects on metabolic pathways. Low doses primarily exert their effects through enzyme inhibition without significant toxicity . These findings suggest that dosage optimization could enhance therapeutic efficacy while minimizing adverse effects.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds:

CompoundKey FeaturesBiological Activity
6-Bromoindole-3-carboxaldehyde Lacks N-methyl substitutionModerate antimicrobial activity
N-Methylindole-3-carbaldehyde Lacks bromine substitutionExhibits neuroprotective properties
Indole-3-carbaldehyde No substitutionsKnown for anti-inflammatory effects

Properties

IUPAC Name

6-bromo-1-methylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-12-5-7(6-13)9-3-2-8(11)4-10(9)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMVCBMQKYKOFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.